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Compound of Interest

Compound Name: AZ-5104

Cat. No.: B605732

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of AZ-5104, an
active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) osimertinib,
against a selection of novel EGFR TKiIs. The following sections present quantitative data,
detailed experimental protocols for key assays, and visualizations of the targeted signaling
pathway and experimental workflows.

Data Presentation

The following tables summarize the in vitro potency and selectivity of AZ-5104 and novel EGFR
TKIs against various EGFR mutations and related kinases. Data has been compiled from
multiple preclinical studies.

Table 1: In Vitro Potency (IC50, nM) Against Clinically Relevant EGFR Mutations

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b605732?utm_src=pdf-interest
https://www.benchchem.com/product/b605732?utm_src=pdf-body
https://www.benchchem.com/product/b605732?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG

L
e

Validation & Comparative
Check Availability & Pricing

EGFR Wwild-

Compo EGFR EGFR EGFR EGFR Referen
L858RIT . Type

und ex19del L858R T790M ex20ins ce(s)
790M EGFR

AZ-5104 <1-3.3 26-5 6 2 - 25 - 80 [1]12]

Mobocert

. - - - - 43-225 345 [3][4]

inib

CLN-081 - - - - - - [5][6]

Lazertini

] 5 20.6 1.7 - 76 (21171

Note: IC50 values can vary between different assays and experimental conditions. Direct

comparison should be made with caution when data is from separate studies.

Table 2: Kinase Selectivity Profile

Other Inhibited

Compound Primary Target(s) Kinases (>50% Reference(s)
inhibition at 1 pM)
AZ-5104 Mutant EGFR ErbB2, ErbB4 [1]
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Mobocertinib ) ) [31[8]
ex20ins), HER2 other kinases
Mutant EGFR Selective for mutant
CLN-081 _ . _ . [9][10]
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Table 3: In Vivo Efficacy in Xenograft Models
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Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These
protocols are generalized and may require optimization for specific experimental conditions.

In Vitro Kinase Inhibition Assay (EGFR)
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This assay determines the concentration of an inhibitor required to block 50% of EGFR kinase
activity (1C50).

Materials:

Recombinant human EGFR protein (wild-type and mutant forms)

o Kinase buffer (e.g., 40mM Tris-HCI pH 7.5, 20mM MgClz, 0.1mg/mL BSA)

o ATP

» Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

e Test compounds (AZ-5104 and novel TKISs)

o 32P-ATP or ADP-Glo™ Kinase Assay Kit (Promega)

o 96-well plates

o Plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

» In a 96-well plate, add the kinase buffer, recombinant EGFR enzyme, and the peptide
substrate.

e Add the diluted test compounds to the wells. Include a control with DMSO only.

« Initiate the kinase reaction by adding ATP (and 32P-ATP if using radiometric detection).

¢ Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

o Stop the reaction.

o Quantify kinase activity:
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o Radiometric assay: Transfer the reaction mixture to a phosphocellulose filter plate, wash
to remove unincorporated 32P-ATP, and measure the incorporated radioactivity using a
scintillation counter.

o ADP-Glo™ assay: Add ADP-Glo™ reagent to deplete unused ATP, then add kinase
detection reagent to convert ADP to ATP and measure the luminescence.

o Calculate the percentage of inhibition for each compound concentration relative to the
DMSO control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability after
treatment with TKis.

Materials:

e Cancer cell lines with relevant EGFR mutations (e.g., NCI-H1975, PC-9)

e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

e Test compounds

e MTT or MTS reagent

¢ Solubilization solution (for MTT assay, e.g., DMSO)

o 96-well plates

» Plate reader

Procedure:

e Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

o Prepare serial dilutions of the test compounds in the cell culture medium.
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» Replace the medium in the wells with the medium containing the test compounds. Include a
vehicle control (DMSO).

 Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

e Add MTT or MTS reagent to each well and incubate for 2-4 hours.

e If using MTT, add the solubilization solution to dissolve the formazan crystals.

o Measure the absorbance at the appropriate wavelength using a plate reader.

o Calculate the percentage of cell viability for each concentration relative to the vehicle control.

» Determine the IC50 value by plotting the percentage of viability against the logarithm of the
compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of TKils in a living organism.

Materials:

Immunocompromised mice (e.g., nude or NOD-SCID)

Cancer cell line suspension or patient-derived tumor fragments

Test compounds formulated for in vivo administration

Calipers for tumor measurement

Procedure:

o Subcutaneously inject cancer cells or implant tumor fragments into the flank of the mice.
» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

o Randomize the mice into treatment and control groups.
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o Administer the test compounds and vehicle control to the respective groups according to the
dosing schedule (e.g., daily oral gavage).

e Measure the tumor volume using calipers at regular intervals. Tumor volume can be
calculated using the formula: (Length x Width?) / 2.

» Monitor the body weight of the mice as an indicator of toxicity.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
western blotting, immunohistochemistry).

» Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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